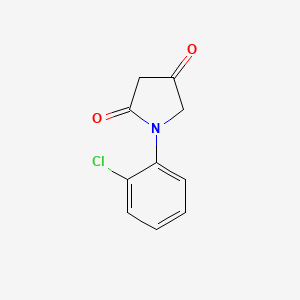

1-(2-Chlorophenyl)pyrrolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)pyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-3-1-2-4-9(8)12-6-7(13)5-10(12)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOQOVHTERPLNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(C1=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Pyrrolidinedione Frameworks

Classical and Modern Synthetic Routes for Pyrrolidinedione Core Formation

The construction of the pyrrolidinedione core can be achieved through a variety of synthetic strategies, ranging from classical cyclization and condensation reactions to more contemporary multicomponent approaches.

Cyclization Reactions and Condensation Protocols

A prevalent and classical method for the synthesis of N-substituted pyrrolidine-2,5-diones involves the condensation of succinic anhydride (B1165640) with a primary amine. wikipedia.orgijapbc.com In the context of 1-(2-Chlorophenyl)pyrrolidine-2,4-dione, this would involve the reaction of succinic anhydride with 2-chloroaniline (B154045). The reaction typically proceeds by heating the reactants, often in a solvent, to form the corresponding succinamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to yield the target imide. ijapbc.com Variations of this method can utilize different dehydrating agents to facilitate the ring closure under milder conditions. orgsyn.org For instance, succinic acid can be converted to succinyl chloride by treatment with thionyl chloride, which then reacts with an aniline (B41778) to form the dione (B5365651). ijapbc.com

Another classical approach involves the reaction of maleic anhydride with an amine, followed by dehydration, to yield a maleimide. nih.gov Subsequent reduction of the double bond would lead to the desired pyrrolidine-2,5-dione. For example, 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione can be synthesized by the reaction of 4-hydroxyaniline with maleic anhydride. nih.gov

Ring contraction strategies have also been employed for the synthesis of pyrrolidine (B122466) derivatives. For instance, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can serve as synthons for functionalized pyrrolidines. nih.govosaka-u.ac.jp

Multicomponent Reaction Strategies for Pyrrolidinedione Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like pyrrolidinediones. These reactions involve the combination of three or more starting materials in a one-pot process to form a product that contains substantial portions of all the reactants.

One such strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. researchgate.net For instance, a three-component reaction of isatin, benzylamine, and a chalcone (B49325) derivative can lead to the formation of spiropyrrolidine oxindoles. researchgate.net While not directly yielding a 2,4-dione, these methods highlight the utility of MCRs in constructing the pyrrolidine ring, which can potentially be further oxidized to the desired dione.

Dirhodium(II) salts have been shown to catalyze a three-component assembly of an imine, diazoacetonitrile, and an activated alkyne to furnish substituted 1,2-diarylpyrroles. nih.gov Further functionalization of such pyrrole (B145914) systems could potentially lead to pyrrolidinedione structures. The Hantzsch synthesis, a well-established MCR, has been adapted for the synthesis of N-aryl-4-aryldihydropyridines by replacing ammonium (B1175870) acetate (B1210297) with an aniline. mdpi.com While this leads to a different heterocyclic system, it showcases the adaptability of MCRs for creating N-aryl heterocyclic compounds.

Strategies for the Introduction of the 2-Chlorophenyl Moiety

The introduction of the 2-chlorophenyl group at the N1 position of the pyrrolidinedione ring is a crucial step in the synthesis of the target compound.

The most direct approach is the condensation reaction between a pyrrolidine-2,4-dione (B1332186) precursor and a 2-chlorophenyl source. As mentioned previously, the reaction of succinic anhydride with 2-chloroaniline is a straightforward method. ijapbc.com A similar strategy has been successfully employed for the synthesis of 1-(3-chlorophenyl)-pyrrolidine-2,5-dione from succinyl chloride and m-chloroaniline. ijapbc.com This suggests that the reaction of succinic anhydride or a derivative with 2-chloroaniline is a viable route to 1-(2-chlorophenyl)pyrrolidine-2,5-dione, and by extension, the 2,4-dione isomer.

Alternatively, modern cross-coupling reactions can be employed to form the N-aryl bond. Palladium- and copper-mediated N-arylation reactions are powerful tools for this purpose. beilstein-journals.org For instance, the Chan-Lam N-arylation utilizes a copper catalyst to couple an N-nucleophile with an arylboronic acid. beilstein-journals.org In this case, a pre-formed pyrrolidine-2,4-dione could be reacted with 2-chlorophenylboronic acid in the presence of a copper catalyst to yield the desired product. Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, could be used to couple pyrrolidine-2,4-dione with 2-chlorophenyl bromide or iodide. beilstein-journals.orgnih.gov Palladium-catalyzed α-arylation of N-Boc-pyrrolidine has also been reported, showcasing the utility of this metal in forming C-N bonds involving the pyrrolidine ring. nih.govscilit.com

Chemical Reactivity and Derivatization of the Pyrrolidinedione Scaffold

The pyrrolidinedione ring is a versatile scaffold that allows for a variety of chemical transformations, enabling the synthesis of a diverse range of analogues and hybrid structures.

Functional Group Transformations and Modulations

The methylene (B1212753) groups at the C3 and C5 positions of the pyrrolidinedione ring are susceptible to various functionalization reactions. For example, 1,5-diphenylpyrrolidine-2,4-dione (B14431305) can undergo condensation with ethyl orthoformate to yield a 3-ethoxymethylene derivative. nih.govresearchgate.net This activated intermediate can then react with various nucleophiles, such as hydrazine (B178648) or amines, to introduce different substituents at the C3 position. nih.govresearchgate.net

In a similar vein, 1-(3-chlorophenyl)-pyrrolidine-2,5-dione has been shown to undergo condensation with p-hydroxybenzaldehyde in acetic acid to furnish 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione. ijapbc.com This demonstrates the reactivity of the C3 and C4 positions towards electrophiles.

Furthermore, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized, showcasing the possibility of introducing substituents at the C3 position and further elaborating the N1-substituent. mdpi.com

Synthesis of Analogues and Hybrid Structures

The pyrrolidinedione framework serves as a valuable platform for the synthesis of hybrid molecules, where it is combined with other pharmacologically active moieties to create new chemical entities with potentially enhanced or novel biological activities. mdpi.comnih.gov

For example, the condensation product of 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione can undergo cyclization with reagents like hydrazine hydrate, hydroxylamine (B1172632) hydrochloride, or semicarbazide (B1199961) to furnish fused pyrazole (B372694), isoxazole, and pyrazole acetamide (B32628) derivatives, respectively. ijapbc.com This approach allows for the construction of complex, multi-heterocyclic systems.

The development of hybrid anticonvulsants based on the pyrrolidine-2,5-dione scaffold has been a subject of interest. nih.gov These hybrid molecules often incorporate chemical fragments of known antiepileptic drugs, aiming to achieve a broader spectrum of activity. nih.gov The synthesis of such hybrids typically involves the derivatization of the pyrrolidinedione core at the N1 or C3 positions with other bioactive fragments.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Chlorophenyl)pyrrolidine-2,4-dione, a combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and HMBC would be employed.

¹H NMR Spectroscopy: This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the four aromatic protons on the 2-chlorophenyl group. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, confirming the connectivity. For instance, the methylene (B1212753) protons on the pyrrolidine ring would likely appear as complex multiplets.

¹³C NMR Spectroscopy: This spectrum would reveal the number of unique carbon atoms. Distinct signals would be expected for the two carbonyl carbons (C=O), the methylene carbons of the pyrrolidine ring, and the six carbons of the chlorophenyl ring. The chemical shifts of the carbonyl carbons would appear significantly downfield.

2D NMR (COSY, HSQC, HMBC): These experiments would establish definitive correlations. COSY would confirm ¹H-¹H couplings, HSQC would link protons to their directly attached carbons, and HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the 2-chlorophenyl substituent to the nitrogen atom of the pyrrolidine-2,4-dione (B1332186) ring.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative of expected regions and is not based on experimental data.)

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine-C3-H₂ | Expected ~2.5-3.0 (m) | Expected ~35-45 |

| Pyrrolidine-C5-H₂ | Expected ~3.5-4.0 (m) | Expected ~45-55 |

| Phenyl-C3'-H | Expected ~7.2-7.6 (m) | Expected ~127-135 |

| Phenyl-C4'-H | Expected ~7.2-7.6 (m) | Expected ~127-135 |

| Phenyl-C5'-H | Expected ~7.2-7.6 (m) | Expected ~127-135 |

| Phenyl-C6'-H | Expected ~7.2-7.6 (m) | Expected ~127-135 |

| Pyrrolidine-C2=O | - | Expected ~170-180 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations. The IR spectrum of 1-(2-Chlorophenyl)pyrrolidine-2,4-dione would be dominated by characteristic absorption bands confirming its key structural features.

Carbonyl (C=O) Stretching: The most prominent feature would be strong absorption bands in the region of 1680-1780 cm⁻¹, characteristic of the dione (B5365651) functionality. The presence of two distinct carbonyl peaks could indicate asymmetric and symmetric stretching modes.

Aromatic C=C Stretching: Multiple sharp bands would appear in the 1450-1600 cm⁻¹ region, confirming the presence of the phenyl ring.

C-N Stretching: A band in the 1200-1350 cm⁻¹ region would correspond to the stretching vibration of the bond between the aromatic ring and the pyrrolidine nitrogen.

C-Cl Stretching: A peak in the fingerprint region, typically between 700-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

C-H Stretching: Bands just above 3000 cm⁻¹ would correspond to aromatic C-H bonds, while those just below 3000 cm⁻¹ would be from the aliphatic C-H bonds of the pyrrolidine ring.

Hypothetical IR Data Table (Note: This table is illustrative and not based on experimental data.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1750, 1700 | C=O Stretch | Dione (asymmetric, symmetric) |

| ~1590, 1480 | C=C Stretch | Aromatic Ring |

| ~1300 | C-N Stretch | Aryl-Nitrogen |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can be used to confirm the molecular formula (C₁₀H₈ClNO₂). The isotopic pattern of the molecular ion peak (M⁺ and M+2) in a roughly 3:1 ratio would be a clear indicator of the presence of a single chlorine atom. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, revealing stable fragments resulting from the cleavage of the parent molecule.

X-ray Diffraction Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of 1-(2-Chlorophenyl)pyrrolidine-2,4-dione could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. It would reveal the planarity of the pyrrolidine-2,4-dione ring and the relative orientation of the 2-chlorophenyl group with respect to the heterocyclic ring. Furthermore, analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state architecture.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula, C₁₀H₈ClNO₂. A close agreement between the found and calculated values serves as crucial evidence for the purity and correctness of the empirical formula.

Calculated Elemental Analysis Data

| Element | Symbol | Theoretical Percentage |

|---|---|---|

| Carbon | C | 57.29% |

| Hydrogen | H | 3.85% |

| Chlorine | Cl | 16.91% |

| Nitrogen | N | 6.68% |

Computational and Theoretical Studies on Pyrrolidinedione Derivatives

Quantum Chemical Investigations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrrolidinedione derivatives, providing a deep understanding of their intrinsic properties.

The electronic structure of a molecule dictates its reactivity and how it interacts with other molecules. DFT calculations are used to determine key electronic properties.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For pyrrolidinedione derivatives, MEP analysis highlights the negative potential around the carbonyl oxygen atoms, indicating these are primary sites for electrophilic interactions, such as hydrogen bonding. researchgate.net

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one | - | - | 5.086 | bohrium.com |

| Dithioate Derivative | -7.280 | -4.924 | 2.356 | nih.gov |

The three-dimensional shape (conformation) of a molecule is critical to its biological function, as it determines how the molecule can fit into the binding site of a protein. Pyrrolidinedione derivatives can exist in various conformations due to the flexibility of the pyrrolidine (B122466) ring and the rotation of substituent groups. nih.govresearchgate.net

Computational analysis is used to explore these different conformations and determine their relative stabilities. nih.gov Studies on related heterocyclic structures show that the five-membered pyrrolidine ring is typically not planar. researchgate.net DFT calculations can predict the most stable, lowest-energy conformation by optimizing the geometry of the molecule. Understanding the preferred conformation is essential for designing molecules that can optimally interact with a specific biological target. nih.gov

DFT calculations are a powerful tool for mapping out the entire pathway of a chemical reaction, providing a step-by-step understanding of how reactants are converted into products. This includes identifying intermediates and calculating the energy of transition states, which correspond to the energy barriers of the reaction. nih.govresearchgate.net

A detailed DFT study on the synthesis of pyrrolidinedione derivatives from coumarin (B35378) and nitromethane (B149229) has elucidated a multi-stage mechanism: nih.govresearchgate.netrsc.org

Michael Addition: The reaction begins with the addition of deprotonated nitromethane to the coumarin ring. This step has a relatively low activation energy barrier. nih.govresearchgate.net

Nef-Type Rearrangement: This is a key stage involving the transformation of the nitromethyl group. It includes a proton transfer, which has a high energy barrier but can be assisted by solvent molecules like water, and a subsequent oxygen migration. nih.govresearchgate.netrsc.org

Cyclization: The final stage involves the formation of the pyrrolidine ring and the opening of the lactone ring from the original coumarin structure. The cyclization step itself has a very low energy barrier, making it a facile process once the necessary intermediate is formed. nih.govresearchgate.netrsc.org

| Reaction Step | Catalyst/Solvent | Activation Energy (kJ/mol) | Reference |

| Michael Addition | - | 21.7 | nih.govresearchgate.net |

| Proton Transfer (Tautomerization) | Water-assisted | 197.8 | nih.govresearchgate.net |

| Oxygen Migration | Water-assisted | 142.4 | researchgate.netrsc.org |

| Tautomerization for Cyclization | - | 178.4 | researchgate.netrsc.org |

| Cyclization (Ring Formation) | Proton-assisted | 11.9 | nih.govrsc.org |

Molecular Modeling and Docking Simulations for Protein-Ligand Interactions

Molecular modeling, particularly docking simulations, is a computational technique used to predict how a small molecule (ligand), such as 1-(2-Chlorophenyl)pyrrolidine-2,4-dione, binds to the active site of a large molecule, typically a protein. nih.gov This method is fundamental in drug discovery for identifying potential drug targets and optimizing lead compounds.

In silico virtual screening allows researchers to computationally test a compound against hundreds or thousands of known protein structures. This process can rapidly identify potential biological targets for a given molecular scaffold.

For the pyrrolidinedione class, computational studies have identified several potential targets. One significant finding is the identification of pyrrolidinediones as novel, reversible inhibitors of MurA, an essential bacterial enzyme involved in the first step of cell wall peptidoglycan biosynthesis. researchgate.netnih.govacs.orgnih.gov Since MurA is conserved across many bacteria and has no human homolog, it is an attractive target for developing new antibiotics. nih.gov Other computational and experimental studies on pyrrolidine-based compounds have suggested a wide range of activities, including anticancer and anti-inflammatory effects, pointing to targets such as cyclooxygenase (COX) enzymes, various kinases, and anti-apoptotic proteins like Mcl-1. researchgate.netresearchgate.netmdpi.comnih.govnih.gov

Once a potential target is identified, molecular docking is used to predict the preferred binding orientation of the ligand within the protein's active site and to estimate the strength of the interaction.

Binding Affinity: The strength of the interaction is quantified by a docking score, often expressed as binding energy in kcal/mol. nanobioletters.com A lower (more negative) binding energy suggests a more stable and favorable interaction between the ligand and the protein. nanobioletters.commdpi.com For example, docking studies of a related pyrrolidin-2-one derivative against various protein targets showed binding affinities ranging from -3.04 to -6.32 kcal/mol. bohrium.com

Binding Mode: Docking simulations also provide a detailed, 3D model of the protein-ligand complex. This model reveals the specific intermolecular interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, and salt bridges. nih.gov For instance, the docking of a pyrrolidinedione inhibitor into the MurA enzyme active site would reveal which amino acid residues form key hydrogen bonds with the carbonyl groups of the inhibitor. This detailed understanding of the binding mode is crucial for structure-based drug design, allowing medicinal chemists to modify the compound to enhance its affinity and selectivity for the target protein. nih.gov

| Compound Class / Specific Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one | CYP3A4 | -6.32 | bohrium.com |

| 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one | CYP1A2 | -6.12 | bohrium.com |

| 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one | Muscarinic M2 | -5.36 | bohrium.com |

| Piperine (Natural Ligand) | PPAR Gamma | -8.3 | nanobioletters.com |

| Repaglinide (Synthetic Ligand) | PPAR Gamma | -9.3 | nanobioletters.com |

| Verbascoside (Natural Ligand) | SIRT1 | -9.6 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in drug discovery, enabling the prediction of biological activity and the rational design of new, more potent compounds. For pyrrolidinedione derivatives, including 1-(2-Chlorophenyl)pyrrolidine-2,4-dione, these methods have been instrumental in elucidating the key structural features required for their anticonvulsant effects.

Pharmacophore models for anticonvulsant agents often highlight a common set of chemical features. A widely accepted model suggests the necessity of at least one aromatic ring, an electron donor atom, and a hydrogen bond acceptor/donor unit. researchgate.net The pyrrolidinedione core itself is a significant pharmacophore for compounds active in the central nervous system, particularly for anticonvulsant activity. mdpi.com

In the context of 1-(2-Chlorophenyl)pyrrolidine-2,4-dione, the 2-chlorophenyl group serves as the crucial aromatic feature. The oxygen atoms of the dione (B5365651) moiety and the nitrogen atom of the pyrrolidine ring can act as hydrogen bond acceptors and donors, respectively, fulfilling the requirements of the general anticonvulsant pharmacophore.

Three-dimensional QSAR (3D-QSAR) studies provide more detailed insights by correlating the biological activity of a series of compounds with their 3D molecular properties. These models are often built upon a pharmacophore hypothesis and can be visualized through contour maps, indicating regions where certain properties (e.g., steric, electrostatic, hydrophobic) are favorable or unfavorable for activity.

For instance, a five-point pharmacophore model (AAAHR) consisting of three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R) has been successfully used to generate a statistically significant 3D-QSAR model for a series of related compounds. dovepress.com This model demonstrated good predictive power, as indicated by its statistical parameters. dovepress.com

Table 1: Statistical Parameters of a Representative 3D-QSAR Model

| Parameter | Value | Description |

| R² | 0.91 | Correlation coefficient, indicating the goodness of fit of the model. |

| q² (or Q²) | 0.80 | Cross-validated correlation coefficient, indicating the predictive power of the model. |

| F-value | 90.3 | Fisher ratio, indicating the statistical significance of the model. |

This table presents statistical data from a 3D-QSAR model developed for a series of bioactive compounds, illustrating the model's robustness and predictive capability. dovepress.com

The contour maps generated from such 3D-QSAR models reveal that electron-withdrawing or hydrophobic groups on the aromatic ring are often necessary for potent activity. dovepress.com This finding is directly relevant to 1-(2-Chlorophenyl)pyrrolidine-2,4-dione, as the chlorine atom at the ortho position of the phenyl ring is an electron-withdrawing and hydrophobic substituent. Research on related 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives has shown that this substitution pattern can lead to significant anticonvulsant activity. mdpi.com

Another successful pharmacophore model developed for a different class of compounds identified a six-point hypothesis (AAARRR) with three hydrogen bond acceptors and three aromatic rings as being optimal. nih.gov While the specific features may vary between different chemical series, the consistent appearance of hydrogen bond acceptors and aromatic/hydrophobic features underscores their importance for the biological activity of these compounds.

Table 2: Common Pharmacophore Features for Anticonvulsant Activity

| Feature | Code | Description |

| Hydrogen Bond Acceptor | A | An atom or group that can accept a hydrogen bond. |

| Aromatic Ring | R | A planar, cyclic, conjugated system of atoms. |

| Hydrophobic Group | H | A nonpolar group that repels water. |

| Hydrogen Bond Donor | D | An atom or group that can donate a hydrogen bond. |

This table outlines the common pharmacophoric features identified in various studies as being important for the anticonvulsant activity of different chemical series. dovepress.comnih.gov

Based on a comprehensive review of scientific literature, there is no available preclinical data for the specific chemical compound “1-(2-Chlorophenyl)pyrrolidine-2,4-dione” corresponding to the detailed outline of biological activities requested.

Searches for the anticonvulsant, antinociceptive, anti-inflammatory, antimicrobial, and antiviral properties of "1-(2-Chlorophenyl)pyrrolidine-2,4-dione" did not yield any specific research findings. The available body of scientific work in this area focuses on structurally related but distinct isomers, primarily derivatives of 3-aryl-pyrrolidine-2,5-dione. nih.govnih.govnih.govnih.gov

Consequently, it is not possible to provide an article on the preclinical biological activity and mechanistic pharmacology of “1-(2-Chlorophenyl)pyrrolidine-2,4-dione” as per the specified structure and outline. The crucial difference in the position of the 2-chlorophenyl group (position 1 vs. position 3) and the dione substitution pattern (2,4-dione vs. 2,5-dione) means that data for these related compounds cannot be attributed to the subject of the query.

Pre Clinical Biological Activity and Mechanistic Pharmacology

Antimicrobial and Antiviral Activity Studies

Efficacy Against Bacterial and Fungal Pathogens

The pyrrolidine-2,4-dione (B1332186) ring system is a component of several natural products known for their antibiotic properties. Synthetic derivatives have been developed to explore and optimize this inherent antimicrobial potential. Studies on related compounds, such as N-phenylpyrrolidine-2,5-diones, have demonstrated activity against various bacterial strains. For instance, certain derivatives have shown inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria. researchgate.netbiointerfaceresearch.com

The antifungal activity of related heterocyclic compounds has also been noted. While specific data for 1-(2-Chlorophenyl)pyrrolidine-2,4-dione is limited, analogous structures have been tested against fungal pathogens like Candida albicans and Aspergillus fumigatus, showing moderate efficacy. researchgate.net The activity of these compounds is often influenced by the lipophilicity and electronic properties conferred by the aryl substituent.

Antiviral Potency Against Specific Viral Targets

The exploration of pyrrolidine (B122466) derivatives for antiviral applications is an emerging area of research. Studies on related pyrrolo[2,3-d]pyrimidine structures have shown activity against DNA viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov For example, certain 4-amino-5-halogenated derivatives of this related scaffold were found to reduce virus titer significantly. nih.gov While these compounds are structurally distinct from 1-(2-Chlorophenyl)pyrrolidine-2,4-dione, the findings suggest that the broader pyrrole-containing heterocyclic family may serve as a source for antiviral drug discovery. Direct antiviral testing of N-aryl pyrrolidine-2,4-diones against specific viral targets is not extensively documented in the available literature.

Mechanisms of Antimicrobial Action (e.g., Inhibition of DNA Gyrase, Topoisomerase IV, Tyrosyl-tRNA Synthetase)

The mode of action for pyrrolidinedione-based antibiotics is an area of active investigation. One of the most promising mechanisms identified for this class of compounds is the inhibition of bacterial fatty acid biosynthesis. nih.gov Specifically, natural products like moiramide B, which contains a pyrrolidinedione core, target the acetyl-CoA carboxylase (ACC) enzyme, a critical component in the fatty acid synthesis pathway. researchgate.net This represents a novel mode of action not utilized by most commercially available antibiotics. researchgate.net

Additionally, other pyrrolidine-based compounds have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics. While not directly demonstrated for 1-(2-Chlorophenyl)pyrrolidine-2,4-dione itself, the potential for pyrrolidine scaffolds to bind to the ATP-binding sites of these enzymes suggests a possible mechanism of action that warrants further investigation for this class of compounds.

Anticancer and Antiproliferative Activity Assessment

The anticancer potential of molecules containing the pyrrolidine ring is well-established. nih.gov Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.

Evaluation in In vitro Cell Line Models (e.g., Leukemia Cell Lines)

Derivatives of pyrrolidinedione have demonstrated significant antiproliferative activity against various human cancer cell lines. In a study involving pyrrolidinedione-thiazolidinone hybrids, compounds were tested against several leukemia cell lines, including Dami (megakaryoblastic), HL-60 (promyelocytic), Jurkat (T-lymphocyte), and K562 (chronic myelogenous leukemia). researchgate.net One specific hybrid, 3-[5-(4-chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-phenyl-pyrrolidine-2,5-dione, showed notable and selective action against Dami and HL-60 cells. researchgate.net Other studies on related pyrrole-containing structures, such as pyrrolo[1,2-b] nih.govnih.govresearchgate.netbenzothiadiazepines (PBTDs), have also confirmed apoptotic activity in human BCR-ABL expressing leukemia cells, including those resistant to existing tyrosine kinase inhibitors. nih.gov These findings underscore the potential of the pyrrolidinedione scaffold as a basis for developing new anti-leukemic agents.

Identification of Potential Molecular Targets in Oncological Pathways

The precise molecular targets for the anticancer activity of N-aryl pyrrolidine-2,4-diones are still being elucidated. However, research into related heterocyclic structures provides some insights. For many anticancer agents, the inhibition of critical cellular processes like mitosis is a key mechanism. mdpi.com Some compounds containing sulfur, structurally related to modified pyrrolidinediones, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.com Another significant target in oncology is the PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in human cancers. nih.gov While direct inhibition of mTOR by 1-(2-Chlorophenyl)pyrrolidine-2,4-dione has not been reported, the development of other heterocyclic inhibitors for this pathway suggests it could be a potential area for future investigation. nih.gov For certain pyrazolidine-dione derivatives, the anticancer effect has been linked to the activation of the intrinsic apoptotic pathway via caspases-9 and -3. researchgate.net

Structure-Activity Relationship (SAR) Elucidation for Biological Responses

Structure-activity relationship (SAR) studies are vital for optimizing the therapeutic potential of a chemical scaffold. For the pyrrolidinedione class, SAR analyses have provided key insights into the structural requirements for biological activity. nih.govnih.gov

For antimicrobial activity, the N-substituent on the pyrrolidine ring is a critical determinant of potency and spectrum. nih.gov Studies on 2,3-pyrrolidinediones revealed that functionalization of the N-phenyl moiety with electron-withdrawing groups, such as fluorine or bromine, often retains or enhances antimicrobial and antibiofilm activity. nih.gov Conversely, the introduction of electron-donating groups on the N-phenyl ring can negatively impact antimicrobial potency while sometimes retaining other biological properties like biofilm inhibition. nih.gov

In the context of anticancer activity, SAR studies on related pyrrolidine-2,5-dione derivatives have shown that the nature of the substituent at position 3 of the ring, as well as the groups attached to the nitrogen, strongly influences anticonvulsant and, by extension, other neurological and antiproliferative activities. nih.gov For example, the presence of a non-aromatic sec-butyl group at position 3 combined with a 3-trifluoromethylphenylpiperazine fragment attached via an acetamide (B32628) linker resulted in potent activity in some models. nih.gov The stereochemistry of the pyrrolidine ring is also crucial, with the cis-configuration of substituents at positions 3 and 4 being preferred over the trans-orientation for certain biological targets. nih.gov These findings highlight that modifications to both the N-aryl ring (e.g., the 2-chlorophenyl group) and other positions on the pyrrolidinedione core are essential for tuning the desired biological response.

Impact of Substituent Variation on Biological Potency

The biological activity of pyrrolidine-2,5-dione derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications at the N-1 position of the pyrrolidine ring. Studies on a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have provided valuable structure-activity relationship (SAR) data, primarily in the context of anticonvulsant activity.

In a key study, researchers synthesized and evaluated a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives for their anticonvulsant effects in various animal models, including the maximal electroshock (MES) and psychomotor (6 Hz) seizure tests. The position of the chlorine atom on the phenyl ring was found to be a critical determinant of activity. Notably, compounds with a chlorine atom at the 2-position of the phenyl ring generally exhibited more potent anticonvulsant activity compared to their 3-chloro counterparts. nih.gov

Further modifications at the N-1 position, specifically the introduction of different arylpiperazine moieties via an acetamide linker, also had a profound impact on biological potency. For instance, the compound 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione demonstrated particularly high anticonvulsant activity. nih.gov This suggests that a combination of the 2-chlorophenyl group at the 3-position and a specific substituted piperazine (B1678402) at the N-1 position is beneficial for this biological effect. The presence of electron-withdrawing groups on the phenyl substituent at the 3-position of the pyrrolidine-2,5-dione ring has been noted as a favorable feature for potent anticonvulsant activity. nih.gov

The table below summarizes the anticonvulsant activity of selected 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives, highlighting the influence of substituent variations.

| Compound ID | 3-Phenyl Substituent | N-1 Acetamide Substituent | MES Test (% Protection at 100 mg/kg) | 6 Hz Test (% Protection at 100 mg/kg) |

| Compound A | 2-Chlorophenyl | 4-(4-Fluorophenyl)piperazin-1-yl | 100% | Not specified |

| Compound B | 3-Chlorophenyl | 4-(4-Fluorophenyl)piperazin-1-yl | Lower than A | Not specified |

| Compound C | 2-Chlorophenyl | Morpholin-4-yl | Weak activity | Not specified |

| Compound D | 3-Chlorophenyl | Morpholin-4-yl | Weak activity | Not specified |

Data derived from studies on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. nih.gov

These findings underscore the importance of systematic structural modifications to optimize the biological potency of this class of compounds. The electronic and steric properties of the substituents on the phenyl ring, as well as the nature of the substituent at the imide nitrogen, play a crucial role in their interaction with biological targets.

Stereochemical and Conformational Determinants of Activity

The three-dimensional arrangement of atoms in a molecule is a fundamental factor governing its biological activity. For pyrrolidine-containing compounds, stereochemistry and conformational flexibility are of paramount importance. The pyrrolidine ring is not planar and can adopt various puckered conformations, a phenomenon known as "pseudorotation". amazonaws.com The spatial orientation of substituents on this ring can significantly influence how the molecule interacts with its biological target, such as the binding pocket of an enzyme or receptor. amazonaws.com

In the context of drug design, controlling the stereochemistry of the pyrrolidine scaffold is a key strategy to enhance pharmacological efficacy. The introduction of substituents can lock the ring into a specific conformation that is more favorable for binding to a target protein. amazonaws.com For instance, structure-activity relationship studies on some pyrrolidine derivatives have revealed that a cis-configuration of substituents at the 3 and 4-positions of the pyrrolidine ring is preferred over the trans orientation for certain biological activities. amazonaws.com

While specific studies on the stereochemical and conformational determinants of activity for 1-(2-Chlorophenyl)pyrrolidine-2,4-dione are limited, the general principles derived from related structures are highly relevant. The presence of a chiral center, which can arise from substitution on the pyrrolidine ring, means that different enantiomers or diastereomers could exhibit distinct biological profiles. This is because biological targets, being chiral themselves, often interact differently with the stereoisomers of a drug candidate. amazonaws.com The differential binding can lead to variations in potency, efficacy, and even the type of biological response. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are crucial steps in the pre-clinical development of such compounds.

Preliminary Tolerability Studies in Animal Models for Pharmacological Evaluation

Before a compound can be considered for further development, its preliminary safety and tolerability must be assessed in animal models. These studies are designed to identify potential toxicities and to establish a safe dose range for further pharmacological testing. For compounds structurally related to 1-(2-Chlorophenyl)pyrrolidine-2,4-dione, preliminary tolerability studies have been conducted.

In a study investigating the anticonvulsant and antinociceptive properties of new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, selected promising compounds were evaluated for their neurotoxic and hepatotoxic properties. The results indicated that these compounds did not show significant cytotoxic effects, suggesting a favorable preliminary safety profile. nih.gov An in-vivo acute toxicity study on a series of N-substituted pyrrolidine-2,5-dione derivatives with anti-inflammatory activity also demonstrated the safety of the synthesized compounds up to a dose of 1000 mg/kg. researchgate.net

These preliminary safety evaluations are critical for the go/no-go decisions in the drug discovery pipeline. The absence of significant toxicity in these early-stage animal studies provides a degree of confidence to proceed with more extensive pharmacological and toxicological profiling. It is important to note that these are preliminary findings and more comprehensive safety and toxicology studies would be required for any compound advancing towards clinical development.

Advanced Research Applications and Future Perspectives

Role as a Synthetic Intermediate and Building Block in Complex Chemical Synthesis

The pyrrolidinedione scaffold is a valuable building block for the synthesis of more complex heterocyclic systems. nih.gov Compounds like 1-(2-Chlorophenyl)pyrrolidine-2,4-dione serve as versatile starting materials due to the reactivity of the dione (B5365651) structure, which allows for various chemical modifications. The pyrrolidine (B122466) ring itself is a key structural motif in a vast array of natural products and synthetic drugs, making its derivatives highly sought after as synthetic precursors. nih.govnih.gov

The functional groups within the 1-arylpyrrolidine-2,4-dione structure provide multiple reaction sites. For instance, the carbonyl groups can participate in condensation reactions, while the methylene (B1212753) carbons adjacent to the carbonyls can be functionalized through enolate chemistry. This reactivity enables chemists to construct intricate molecular architectures, including spirocyclic and fused heterocyclic systems, which are of significant interest in drug discovery. nih.gov The synthesis of novel compounds often begins with a core structure like pyrrolidinedione, which is then elaborated through a series of chemical transformations to achieve the desired molecular complexity and biological activity. nih.gov

Development of Novel Ligands and Probes for Biological Systems

The development of novel ligands and probes is crucial for understanding biological processes and for identifying new drug targets. nih.govnih.gov The pyrrolidinedione scaffold has been identified as a key pharmacophore in a variety of biologically active compounds, suggesting its utility in designing new ligands for specific biological targets. nih.govfrontiersin.org The 1-(2-Chlorophenyl) group in 1-(2-Chlorophenyl)pyrrolidine-2,4-dione can be systematically modified to explore interactions with target proteins, a common strategy in the development of selective ligands.

Furthermore, by incorporating reporter groups such as fluorescent tags or biotin, pyrrolidinedione-based ligands can be converted into chemical probes. nih.gov These probes are instrumental in studying protein function, localization, and interactions within complex biological systems. The design of such probes often involves a modular approach, where the core scaffold provides the binding affinity and selectivity, while an appended linker connects to the reporter group. The versatility of the pyrrolidinedione structure makes it an attractive candidate for the development of such molecular tools.

Prospects for Lead Compound Optimization and Rational Drug Design

In the realm of drug discovery, lead optimization is a critical phase where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The pyrrolidinedione scaffold has been the subject of such optimization efforts in various therapeutic areas. For instance, derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated as anticonvulsant agents, with structure-activity relationship (SAR) studies revealing the impact of different substituents on their biological activity. nih.gov

Emerging Research Directions for Pyrrolidinedione Scaffolds in Interdisciplinary Sciences

The utility of the pyrrolidinedione scaffold is not limited to medicinal chemistry. In recent years, there has been growing interest in the application of such heterocyclic structures in other scientific disciplines. For example, the unique electronic and structural properties of these compounds make them potential candidates for use in materials science, such as in the development of organic electronics or functional polymers.

In the field of catalysis, pyrrolidine derivatives are widely used as organocatalysts and as ligands for transition metal catalysts. nih.gov The development of novel pyrrolidinedione-based catalysts could open up new avenues for asymmetric synthesis and other important chemical transformations. Furthermore, the ability of these scaffolds to interact with biological molecules is being explored in the context of chemical biology and biotechnology, for applications ranging from biosensing to the development of new biomaterials. As interdisciplinary research continues to expand, the versatile pyrrolidinedione scaffold is poised to find new and exciting applications beyond its traditional role in drug discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Chlorophenyl)pyrrolidine-2,4-dione?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A cyclization reaction forms the pyrrolidine-dione core, followed by introducing the 2-chlorophenyl group via nucleophilic substitution or coupling reactions. For example, thieno[3,2-d]pyrimidine derivatives with chlorophenyl groups are synthesized using cyclization of precursor compounds and subsequent substitution under controlled pH and temperature (e.g., dichloromethane with NaOH) . Key steps include purification via column chromatography and characterization using NMR and mass spectrometry.

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Structural elucidation relies on spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR identify proton environments and confirm substituent positions.

- X-ray crystallography : Resolves the 3D arrangement, as demonstrated for structurally related pyrrolidine-dione derivatives (e.g., 4-(2,4-dichlorophenyl)-spiro compounds) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Follow SDS guidelines for pyrrolidine derivatives:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential inhalation hazards (H333) .

- Storage : Keep in a cool, dry place away from oxidizing agents, as chlorophenyl groups may react under extreme conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Catalysts : Use palladium or copper catalysts for efficient cross-coupling of chlorophenyl groups .

- Temperature control : Maintain reflux conditions (e.g., 40–60°C) to avoid side reactions.

- Flow chemistry : Continuous flow systems enhance scalability and reduce decomposition risks .

- pH monitoring : Adjust reaction pH to stabilize intermediates (e.g., acidic conditions for protonating amines) .

Q. How should researchers address contradictions in spectral or biological activity data?

- Methodological Answer :

- Cross-validation : Combine NMR, IR, and X-ray data to resolve ambiguities in substituent positioning .

- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of the chlorophenyl group on reactivity .

- Biological assays : Replicate enzyme inhibition studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

Q. What mechanisms underlie the compound’s potential biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The chlorophenyl group may enhance lipophilicity, improving membrane permeability. The dione moiety could act as a hydrogen-bond acceptor, targeting enzymes like kinases or proteases .

- In vitro assays : Test against bacterial strains (e.g., E. coli) to evaluate antimicrobial potential, referencing methodologies for pyrrolidine-dione derivatives .

Q. How can computational modeling advance the study of this compound?

- Methodological Answer :

- Molecular docking : Predict binding affinities to biological targets (e.g., cyclooxygenase-2) using software like AutoDock.

- DFT calculations : Analyze electron density maps to explain regioselectivity in substitution reactions .

- MD simulations : Study stability in aqueous environments to guide formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.